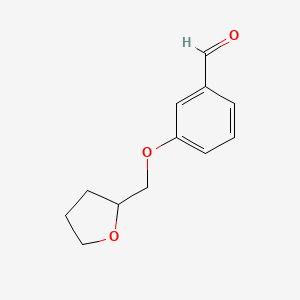

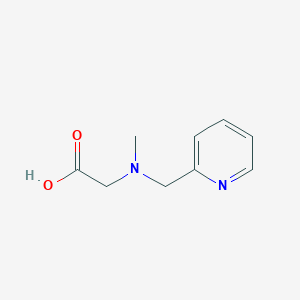

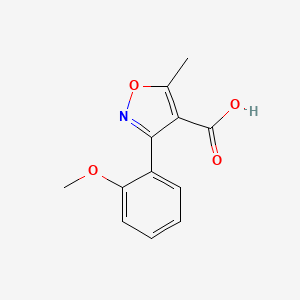

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .

Synthesis Analysis

The synthesis of 1H-Indole-3-carbaldehyde derivatives involves multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen

Application in Cancer Treatment

Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Indole derivatives, such as “1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde”, have been found to be biologically active compounds that can be used for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years .

Methods of Application

The exact methods of application or experimental procedures for this specific compound are not detailed in the sources. However, the general approach involves synthesizing the indole derivatives and testing their biological activity against cancer cells .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties. They have been found to be effective in the treatment of cancer cells .

Application in Multicomponent Reactions

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in inherently sustainable multicomponent reactions .

Methods of Application

Multicomponent reactions (MCRs) offer access to complex molecules. In these reactions, more than two starting materials combine through covalent bonds to afford a single product .

Results or Outcomes

This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

Application in Microbial Treatment

Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

Indole derivatives, such as “1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde”, have been found to be biologically active compounds that can be used for the treatment of various microbes . They play a significant role in cell biology and have attracted increasing attention in recent years .

Methods of Application

The exact methods of application or experimental procedures for this specific compound are not detailed in the sources. However, the general approach involves synthesizing the indole derivatives and testing their biological activity against various microbes .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties. They have been found to be effective in the treatment of various microbes .

Application in Synthesis of Active Molecules

Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Methods of Application

This compound and its derivatives can be used in inherently sustainable multicomponent reactions (MCRs) to produce complex molecules .

Results or Outcomes

This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Eigenschaften

IUPAC Name |

1-ethyl-5-methoxy-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-9(2)12(8-15)11-7-10(16-3)5-6-13(11)14/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCYPGGANRMDOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OC)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

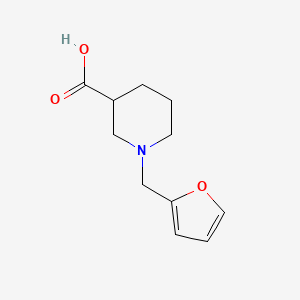

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

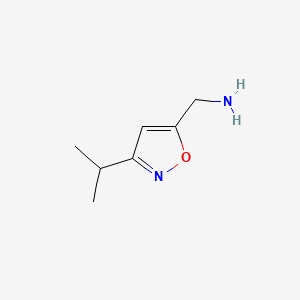

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

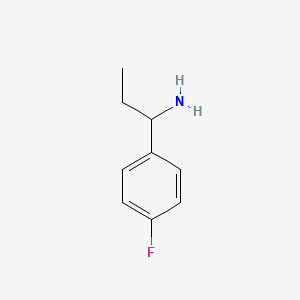

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)